molecular formula C23H18N4O4S2 B2762364 N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide CAS No. 868974-20-3

N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide

Cat. No.: B2762364
CAS No.: 868974-20-3
M. Wt: 478.54
InChI Key: HXIXVHJWIIRUNA-UHFFFAOYSA-N
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Description

N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is a useful research compound. Its molecular formula is C23H18N4O4S2 and its molecular weight is 478.54. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have shown potent growth inhibition properties against various human cancer cell lines such as hela, a549, and mcf-7 . Therefore, it can be inferred that the compound might target specific proteins or enzymes involved in the growth and proliferation of these cancer cells.

Mode of Action

Compounds with similar structures have been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line . This suggests that the compound might interact with its targets to disrupt the normal cell cycle, leading to cell death.

Result of Action

The compound has been shown to have potent growth inhibition properties against various human cancer cell lines . It has been observed to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . These results suggest that the compound could have potential antitumor activity.

Properties

IUPAC Name

N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4S2/c28-20(24-11-14-5-8-18-19(9-14)31-13-30-18)12-32-23-27-26-22(33-23)25-21(29)17-7-6-15-3-1-2-4-16(15)10-17/h1-10H,11-13H2,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIXVHJWIIRUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(S3)NC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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